methyl 2-(isoquinolin-6-yl)acetate
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Overview
Description
Methyl 2-(isoquinolin-6-yl)acetate is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(isoquinolin-6-yl)acetate typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method involves the esterification of isoquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isoquinolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 2-(isoquinolin-6-yl)ethanol, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline-6-carboxylic acid.
Reduction: Methyl 2-(isoquinolin-6-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(isoquinolin-6-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(isoquinolin-6-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(quinolin-6-yl)acetate: Similar structure but with a quinoline ring instead of isoquinoline.
Methyl 2-(isoquinolin-3-yl)acetate: Isoquinoline ring substituted at a different position.
Ethyl 2-(isoquinolin-6-yl)acetate: Ethyl ester instead of methyl ester.
Uniqueness
Methyl 2-(isoquinolin-6-yl)acetate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. The presence of the ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-isoquinolin-6-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-9-2-3-11-8-13-5-4-10(11)6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPNAMRAOLZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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